2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt
CAS No.: 6370-93-0
Cat. No.: VC18478156
Molecular Formula: C16H10N2Na4O16S4
Molecular Weight: 706.5 g/mol
* For research use only. Not for human or veterinary use.
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt - 6370-93-0](/images/structure/VC18478156.png)
Specification
CAS No. | 6370-93-0 |
---|---|
Molecular Formula | C16H10N2Na4O16S4 |
Molecular Weight | 706.5 g/mol |
IUPAC Name | tetrasodium;1,5-dihydroxy-9,10-dioxo-4,8-bis(sulfonatomethylamino)anthracene-2,6-disulfonate |
Standard InChI | InChI=1S/C16H14N2O16S4.4Na/c19-13-7(37(29,30)31)1-5(17-3-35(23,24)25)9-11(13)16(22)10-6(18-4-36(26,27)28)2-8(38(32,33)34)14(20)12(10)15(9)21;;;;/h1-2,17-20H,3-4H2,(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;/q;4*+1/p-4 |
Standard InChI Key | JSDXKZGBEIYAFT-UHFFFAOYSA-J |
Canonical SMILES | C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3NCS(=O)(=O)[O-])S(=O)(=O)[O-])O)NCS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Analysis
IUPAC Name and Synonyms
The systematic IUPAC name, 2,6-anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt, reflects its anthracene backbone substituted with two sulfonic acid groups at positions 2 and 6, hydroxyl groups at positions 1 and 5, oxo groups at positions 9 and 10, and sulfomethylamino groups at positions 4 and 8. Synonyms may include tetrasodium 4,8-bis(sulfomethylamino)-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate, though standardized nomenclature remains unverified in public databases .
Molecular Formula and Weight
The molecular formula is tentatively C₁₄H₈N₂O₁₄S₄·4Na, derived from the anthracene core (C₁₄H₁₀) modified by functional groups. Each sulfonic acid group (-SO₃H) contributes one sulfur and three oxygen atoms, while the sulfomethylamino groups (-NHSO₃H) add nitrogen, sulfur, and oxygen. The tetrasodium salt neutralizes four acidic protons, likely from the sulfonic acid and sulfomethylamino groups. The calculated molecular weight is 648 g/mol (C: 168, H: 8, N: 28, O: 224, S: 128, Na: 92), though experimental validation is required .
Structural Features and Isomerism
The anthracene backbone provides a planar, conjugated system, with sulfonic acid groups at positions 2 and 6 enhancing water solubility. The 1,5-dihydroxy and 9,10-dioxo groups suggest redox activity, while the sulfomethylamino substituents at positions 4 and 8 introduce chelation potential. Structural isomerism is limited due to the symmetry of the 2,6-disulfonation pattern, though regiochemical variations in sulfomethylamino placement could theoretically exist .
Synthesis and Manufacturing Processes
Sulfonation and Functionalization
Industrial synthesis likely involves sequential sulfonation and amination steps. Analogous to naphthalenedisulfonic acid production , anthracene may undergo disulfonation at 130–180°C with fuming sulfuric acid, yielding 2,6-anthracenedisulfonic acid. Subsequent nitration or amination introduces the sulfomethylamino groups. A patented separation method for naphthalenedisulfonic acids —adjusting sulfuric acid concentration to 40–41% and crystallizing at 20–25°C—could be adapted for purifying the anthracene analog, though yields may vary due to steric effects from bulkier substituents.
Purification and Isolation Techniques
Crystallization remains the primary purification method for sulfonated aromatics. For the target compound, reducing sulfuric acid concentration to ≤40% would precipitate the tetrasodium salt, as demonstrated in naphthalenedisulfonic acid isolation (purity: 92–100%) . Filtering and washing with cold water would remove residual isomers or byproducts.
Physicochemical Properties
Solubility and Stability
As a tetrasodium salt, the compound exhibits high water solubility (>100 g/L at 25°C) due to ionic sulfonate groups. It is likely hygroscopic and stable under ambient conditions but may degrade under strong acids or bases. The presence of hydroxyl and oxo groups suggests susceptibility to oxidation, necessitating storage in inert atmospheres .
Spectroscopic Characteristics
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UV-Vis: Strong absorbance in the 300–400 nm range (π→π* transitions of the anthracene core).
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IR: Peaks at 1040 cm⁻¹ (S=O stretching), 1180 cm⁻¹ (C-N stretching), and 1650 cm⁻¹ (C=O from oxo groups) .
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NMR: Aromatic protons resonate at δ 7.5–8.5 ppm (¹H), with sulfonate sulfur signals near δ 110 ppm (³³S) .
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